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molecular formula C11H15ClO B8654006 1-Butoxy-4-(chloromethyl)benzene

1-Butoxy-4-(chloromethyl)benzene

Cat. No. B8654006
M. Wt: 198.69 g/mol
InChI Key: DLYHQYZAEIUQLQ-UHFFFAOYSA-N
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Patent
US07671033B2

Procedure details

Was synthesized following the same general procedure as that for the preparation of 4-ethoxybenzyl chloride; thionyl chloride (7.42 g, 69.2 mmol), 4-butoxybenzyl alcohol (9.45 g, 52.4 mmol), CH2Cl2 (145 mL).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.42 g
Type
reactant
Reaction Step Two
Quantity
9.45 g
Type
reactant
Reaction Step Three
Quantity
145 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][Cl:9])=[CH:6][CH:5]=1)[CH3:2].S(Cl)(Cl)=O.[CH2:16](OC1C=CC(CO)=CC=1)[CH2:17]CC>C(Cl)Cl>[CH2:1]([O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][Cl:9])=[CH:6][CH:5]=1)[CH2:2][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC=C(CCl)C=C1
Step Two
Name
Quantity
7.42 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
9.45 g
Type
reactant
Smiles
C(CCC)OC1=CC=C(CO)C=C1
Step Four
Name
Quantity
145 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was synthesized

Outcomes

Product
Name
Type
Smiles
C(CCC)OC1=CC=C(CCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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